![molecular formula C18H13FN2O4S B11682781 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B11682781.png)
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-[(2-fluorofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo fluorofenilo y una porción de hidroxifenilacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(5Z)-5-[(2-fluorofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida generalmente involucra múltiples pasos. Un método común incluye la condensación de 2-fluorobenzaldehído con tiazolidina-2,4-diona en condiciones básicas para formar el compuesto intermedio. Este intermedio se hace reaccionar luego con 3-hidroxifenilacetamida en presencia de un catalizador adecuado para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, técnicas avanzadas de purificación y síntesis de flujo continuo para escalar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(5Z)-5-[(2-fluorofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fluorofenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en medio ácido.
Reducción: Borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(5Z)-5-[(2-fluorofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas pueden variar dependiendo de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(5Z)-5-[(2-clorofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida
- 2-[(5Z)-5-[(2-bromofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida
Singularidad
En comparación con compuestos similares, 2-[(5Z)-5-[(2-fluorofenil)metilideno]-2,4-dioxo-1,3-tiazolidin-3-il]-N-(3-hidroxifenil)acetamida es único debido a la presencia del grupo fluorofenilo, que puede influir en su reactividad y actividad biológica. El átomo de flúor puede mejorar la estabilidad del compuesto y su afinidad de unión a los objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H13FN2O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C18H13FN2O4S/c19-14-7-2-1-4-11(14)8-15-17(24)21(18(25)26-15)10-16(23)20-12-5-3-6-13(22)9-12/h1-9,22H,10H2,(H,20,23)/b15-8- |
Clave InChI |
YDPITFQHHGVTEG-NVNXTCNLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=CC=C3)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=CC=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
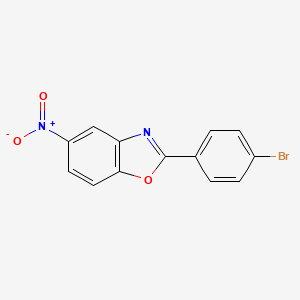
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
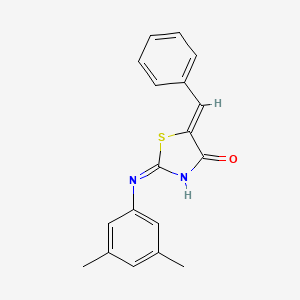
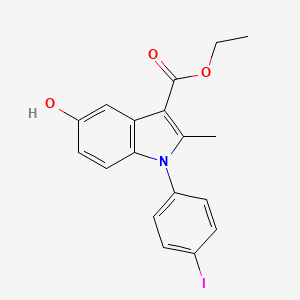
![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
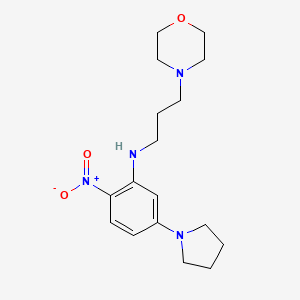
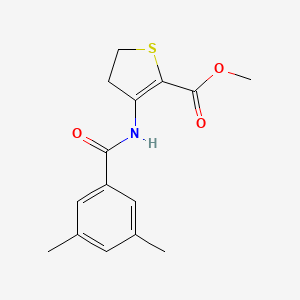
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11682756.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11682770.png)
